Propargyl ethyl sulfide
Overview
Description
Propargyl ethyl sulfide: is an organic compound with the molecular formula C5H8S . It is also known by other names such as 3-(Ethylsulfanyl)-1-propyne and 4-Thia-1-hexyne . This compound features a propargyl group attached to an ethyl sulfide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl ethyl sulfide can be synthesized through various methods. One common approach involves the nucleophilic substitution of propargyl alcohols with ethyl thiol under basic conditions . Another method includes the reaction of propargyl bromide with sodium ethyl sulfide in an aprotic solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Propargyl ethyl sulfide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Propargyl derivatives with different functional groups.
Scientific Research Applications
Propargyl ethyl sulfide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of propargyl ethyl sulfide involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its highly nucleophilic alkyne moiety, plays a crucial role in these reactions. The sulfur atom in the ethyl sulfide group enhances the compound’s reactivity by stabilizing transition states and intermediates . This makes this compound a valuable intermediate in various synthetic transformations.
Comparison with Similar Compounds
- Propargyl methyl sulfide
- Propargyl phenyl sulfide
- Propargyl butyl sulfide
Comparison: Propargyl ethyl sulfide is unique due to its specific combination of a propargyl group and an ethyl sulfide moiety. This combination imparts distinct reactivity and stability compared to other propargyl sulfides. For instance, propargyl methyl sulfide may exhibit different reactivity due to the smaller size of the methyl group, while propargyl phenyl sulfide may have enhanced stability due to the aromatic ring .
Properties
IUPAC Name |
3-ethylsulfanylprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRTUSIZMXOMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334964 | |
Record name | Propargyl ethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-92-1 | |
Record name | Propargyl ethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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